molecular formula C17H19N3O5S B15109353 Methyl 4-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate

Methyl 4-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate

Cat. No.: B15109353
M. Wt: 377.4 g/mol
InChI Key: GDCMUPVEJRMDOL-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate is a complex organic compound that features a thiazole ring, a morpholine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine group.

    Acetylation: The thiazole-morpholine intermediate is then acetylated using acetic anhydride or acetyl chloride.

    Coupling with Benzoate: Finally, the acetylated intermediate is coupled with methyl 4-aminobenzoate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Mechanism of Action

The mechanism of action of Methyl 4-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The morpholine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate is unique due to its specific combination of the thiazole ring, morpholine moiety, and benzoate ester. This unique structure imparts specific biological activities and chemical properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 4-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C17H19N3O5S/c1-24-16(23)11-2-4-12(5-3-11)18-14(21)10-13-15(22)19-17(26-13)20-6-8-25-9-7-20/h2-5,13H,6-10H2,1H3,(H,18,21)

InChI Key

GDCMUPVEJRMDOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3

Origin of Product

United States

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